molecular formula C19H21NO4 B1233992 (4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one

(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one

Cat. No. B1233992
M. Wt: 327.4 g/mol
InChI Key: UZHSEJADLWPNLE-OGLQFSJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one is a member of phenanthrenes.

Scientific Research Applications

Crystal Structure and Stereochemistry

  • The compound exhibits distinct crystal structures and stereochemistry, as explored in studies such as "Methylnaltrexone bromide methanol monosolvate" by Li et al. (2012). This research highlights how the compound's rings adopt specific conformations, crucial for understanding its chemical behavior and potential applications (Li et al., 2012).

Synthesis and Chemical Properties

  • Various studies have focused on the synthesis and detailed chemical properties of related compounds. For instance, "Synthesis of Enantiopure 10-Nornaltrexones in the Search for Toll-like Receptor 4 Antagonists and Opioid Ligands" by Selfridge et al. (2014) explores the synthesis of similar compounds, shedding light on the chemical pathways and potential modifications of the compound (Selfridge et al., 2014).

Medicinal Chemistry and Pharmacology

  • The compound and its derivatives have been studied in the context of medicinal chemistry. "Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-like Receptor 4 (TLR4) Antagonists" by Selfridge et al. (2015) provides insights into the pharmacological aspects and potential therapeutic applications related to Toll-like receptor antagonism (Selfridge et al., 2015).

Application in Crystallography

  • The compound's utility in crystallography is evident in studies like "New solvates of the drug naltrexone: protonation, conformation and interplay of synthons" by Gonçalves et al. (2018). This research reveals how the compound forms different solvates and its behavior in various crystal structures (Gonçalves et al., 2018).

Other Chemical Studies

  • Additional research, such as "Synthesis of 3-methyl-2,3,4,4a,5,6-hexahydro-1H-benzofuro[3,2-e]isoquinoline-7(7aH)-ones" by Weller (1982), provides further insights into the compound's chemical synthesis and potential modifications (Weller, 1982).

properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1

InChI Key

UZHSEJADLWPNLE-OGLQFSJHSA-N

Isomeric SMILES

C=CCN1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
Reactant of Route 2
(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
Reactant of Route 3
(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
Reactant of Route 4
(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
Reactant of Route 5
(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one
Reactant of Route 6
Reactant of Route 6
(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one

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